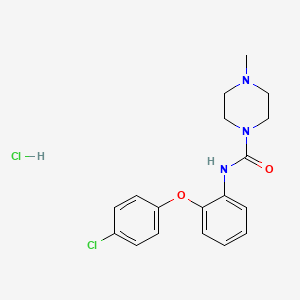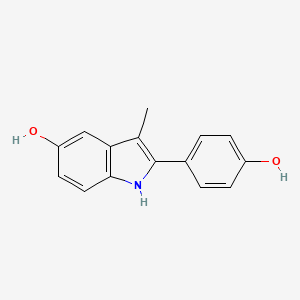
2-NITROPYRIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is attached to the second position of the pyridine ring. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of pyridine under controlled conditions to ensure high yields and purity. The reaction typically requires a nitrating agent, such as nitric acid, and a solvent to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitropyridine oxides.
Reduction: Reduction of this compound can yield 2-aminopyridine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and tetra-n-butylammonium fluoride (TBAF) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Nitropyridine oxides.
Reduction: 2-Aminopyridine.
Substitution: Various substituted pyridines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-nitropyridine involves its ability to undergo various chemical transformations. The nitro group attached to the pyridine ring can participate in electron-withdrawing effects, influencing the reactivity of the compound. In nucleophilic substitution reactions, the nitro group can be replaced by other nucleophiles, leading to the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: Similar to 2-nitropyridine but with the nitro group at the third position.
4-Nitropyridine: The nitro group is attached to the fourth position of the pyridine ring.
2-Aminopyridine: A reduction product of this compound with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its 3- and 4-nitropyridine counterparts .
Eigenschaften
CAS-Nummer |
1232169-16-2 |
|---|---|
Molekularformel |
C5H4N2O2 |
Molekulargewicht |
124.1 |
Synonyme |
2-NITROPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


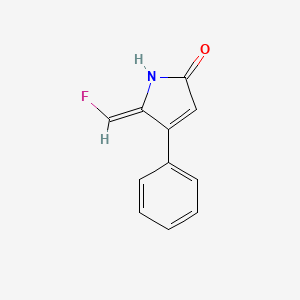
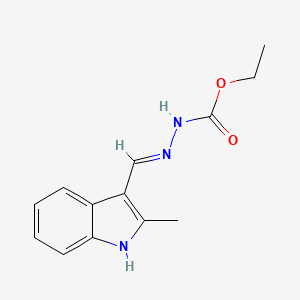
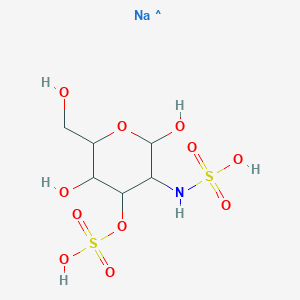
![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
